N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide: is a complex organic compound characterized by its unique structure, which includes a chlorinated and fluorinated phenyl group, a furan ring, and a benzofuro[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the furan-2-ylmethyl group and the chlorinated and fluorinated phenyl group. Key steps may include:
Cyclization reactions: to form the benzofuro[3,2-d]pyrimidine core.
Substitution reactions: to introduce the furan-2-ylmethyl group.
Coupling reactions: to attach the chlorinated and fluorinated phenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for improved reaction control and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl groups in the benzofuro[3,2-d]pyrimidine core can be reduced to form alcohol derivatives.
Substitution: The chlorinated and fluorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the benzofuro[3,2-d]pyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in key metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide: can be compared with similar compounds such as:
- 1-(4-Fluorophenyl)piperazine : Shares the fluorophenyl group but differs in the core structure.
- Disilane-bridged architectures : Similar in having complex structures but differ in the presence of silicon-silicon bonds.
- Ethyl acetoacetate : Shares the acetamide group but differs significantly in overall structure and reactivity.
Properties
Molecular Formula |
C23H15ClFN3O5 |
---|---|
Molecular Weight |
467.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H15ClFN3O5/c24-16-10-13(7-8-17(16)25)26-19(29)12-27-20-15-5-1-2-6-18(15)33-21(20)22(30)28(23(27)31)11-14-4-3-9-32-14/h1-10H,11-12H2,(H,26,29) |
InChI Key |
QUHILYXVXUDZHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)NC4=CC(=C(C=C4)F)Cl)CC5=CC=CO5 |
Origin of Product |
United States |
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